Ethyl undecanoate
Overview
Description
Ethyl undecanoate, also known as undecanoic acid ethyl ester, is an organic compound with the molecular formula C₁₃H₂₆O₂. It is a fatty acid ester formed from undecanoic acid and ethanol. This compound is commonly used in the flavor and fragrance industry due to its pleasant odor and is also found in various natural sources, including alcoholic beverages and fermented products .
Mechanism of Action
Target of Action
Ethyl undecanoate is a class of esters consisting of long-chain straight-chain fatty acids . .
Mode of Action
As an ester, it may undergo hydrolysis in the body to produce ethanol and undecanoic acid , which can then interact with various biological targets.
Biochemical Pathways
As an ester, it is likely to be involved in ester metabolism, which includes hydrolysis to its constituent alcohol and carboxylic acid .
Pharmacokinetics
As an ester, it is expected to be metabolized in the body through ester hydrolysis .
Result of Action
It is known to have a fruity smell and is commonly used as a flavoring in foods such as baked goods, candy, and beverages .
Biochemical Analysis
Biochemical Properties
Ethyl undecanoate plays a role in various biochemical reactions, particularly those involving lipid metabolism. It interacts with several enzymes, including lipases and esterases, which catalyze the hydrolysis of ester bonds . These enzymes facilitate the breakdown of this compound into undecanoic acid and ethanol, which can then enter different metabolic pathways. Additionally, this compound has been shown to interact with certain proteins involved in lipid transport and storage, such as apolipoproteins . These interactions are crucial for the proper distribution and utilization of lipids within the body.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In adipocytes, it influences lipid storage and mobilization by modulating the activity of enzymes involved in triglyceride synthesis and breakdown . In hepatocytes, this compound affects lipid metabolism and can alter the expression of genes related to fatty acid oxidation and synthesis . Furthermore, this compound has been observed to impact cell signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid metabolism and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as PPARs, and modulates their activity, leading to changes in gene expression . This binding interaction can result in the activation or inhibition of target genes involved in lipid metabolism, inflammation, and energy balance. Additionally, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid synthesis . This inhibition can lead to a decrease in lipid synthesis and an increase in fatty acid oxidation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its effects on cellular function can change over time, particularly in in vitro studies. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can impact cell viability and function . In in vivo studies, the temporal effects of this compound can be influenced by factors such as dosage, duration of exposure, and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial effects on lipid metabolism and energy balance . At higher doses, this compound can induce adverse effects, including hepatotoxicity and alterations in lipid homeostasis . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. Upon hydrolysis by lipases and esterases, this compound is converted into undecanoic acid and ethanol . Undecanoic acid can then enter the β-oxidation pathway, where it is further broken down into acetyl-CoA units, which can be utilized in the citric acid cycle for energy production . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in lipid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to apolipoproteins, which facilitate its transport in the bloodstream and its uptake by various tissues . Once inside the cells, this compound can be localized to different cellular compartments, including lipid droplets and membranes, where it can exert its effects on lipid metabolism and storage . The distribution of this compound within the body can be influenced by factors such as its lipophilicity and the presence of specific transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It is primarily localized to lipid droplets, where it can influence lipid storage and mobilization . Additionally, this compound can be found in cellular membranes, where it can modulate membrane fluidity and function . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the proper functioning of this compound in various biochemical and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl undecanoate can be synthesized through the esterification of undecanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and distillation units helps in the efficient separation and purification of the ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl undecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, heat.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.
Transesterification: Alcohols, acid or base catalysts
Major Products Formed
Hydrolysis: Undecanoic acid and ethanol.
Reduction: Undecanol.
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Ethyl undecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the flavor and fragrance industry, as well as in the production of lubricants and plasticizers
Comparison with Similar Compounds
Ethyl undecanoate can be compared with other fatty acid esters, such as:
Ethyl decanoate: Similar structure but with a shorter carbon chain.
Ethyl dodecanoate: Similar structure but with a longer carbon chain.
Mthis compound: Similar structure but with a different alcohol component.
The uniqueness of this compound lies in its specific chain length and the properties it imparts to the compounds it forms. Its applications in the flavor and fragrance industry, as well as its role in scientific research, highlight its distinct characteristics .
Properties
IUPAC Name |
ethyl undecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFQYUQIAOWKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060846 | |
Record name | Undecanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a wine-like, fatty/fruity, somewhat nutty odour | |
Record name | Ethyl undecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl undecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/543/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
105.00 °C. @ 4.00 mm Hg | |
Record name | Ethyl undecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol and oils, insoluble in water | |
Record name | Ethyl undecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/543/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.87 | |
Record name | Ethyl undecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/543/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
627-90-7 | |
Record name | Ethyl undecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl undecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl undecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL UNDECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5223I1993 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl undecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-15 °C | |
Record name | Ethyl undecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal properties of Ethyl Undecanoate?
A: this compound exhibits interesting thermal behavior. It has a triple-point temperature of (259.17 ± 0.04) K and an enthalpy of fusion of (36.1 ± 0.1) kJ·mol-1 for its stable crystalline form. Interestingly, it can crystallize into a metastable form, which slowly converts to the stable form upon heating. []
Q2: Can this compound be used to modify silicon surfaces?
A: Yes, this compound can be used to create both linear and branched alkyl chains on silicon surfaces. This is achieved by reacting an ester-terminated silicon surface with this compound. This modification can impact the stability of the silicon surface, making it more resistant to oxidation. []
Q3: How does the presence of this compound in self-assembled monolayers (SAMs) affect the attachment of single-walled carbon nanotubes (SWCNTs) to silicon surfaces?
A: Research indicates that attaching SWCNTs directly to a thin SiO2 layer (SWCNTs-SiO2 structure) results in stronger coupling compared to using an this compound SAM (SWCNTs-SAM structure). While the SWCNTs-SiO2 structure exhibits good conductivity, the SWCNTs-SAM structure shows poor conductivity and electrochemical reversibility. []
Q4: What is the role of this compound in preparing aligned carbon nanotube arrays on silicon surfaces?
A: this compound can be used to create self-assembled monolayers (SAMs) on silicon (100) surfaces. The process involves reacting hydride-terminated Si (100) with Ethyl Undecylenate, forming stable silicon-carbon bonds. Subsequently, the ester group of this compound within the SAM can be modified to facilitate the attachment of carbon nanotubes. []
Q5: Has this compound been identified in any food products?
A: Yes, this compound is a flavor component found in Pixian pea sauce. It has been identified through analysis using Gas Chromatography-Mass Spectrometry (GC-MS) combined with simultaneous distillation-extraction (SDE). []
Q6: Can this compound be used as a starting material in chemical synthesis?
A: Yes, this compound can be selectively reduced to undecanal using Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA). This reaction is particularly useful as it provides a high yield of the aldehyde without reducing potentially reactive groups like nitriles. [, ]
Q7: Are there any natural sources for this compound?
A: Yes, this compound has been identified as a constituent of the essential oil derived from Litsea sessilis. The oil, primarily extracted from the leaves of this plant, contains a significant amount of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.